2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid
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Overview
Description
2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methyl group, an oxo group, and an o-tolylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid typically involves multi-step organic reactions One common method includes the reaction of 4-methylpiperazine with an appropriate acylating agent to introduce the oxo groupThe reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The piperazine ring allows for substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The oxo and o-tolylamino groups contribute to the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-4-oxo-4-(p-tolylamino)butanoic acid
- 2-(4-Methylpiperazin-1-yl)-4-oxo-4-(m-tolylamino)butanoic acid
- 2-(4-Ethylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid
Uniqueness
2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the o-tolylamino group differentiates it from its para- and meta-substituted analogs, affecting its reactivity and interaction with biological targets .
Properties
IUPAC Name |
4-(2-methylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12-5-3-4-6-13(12)17-15(20)11-14(16(21)22)19-9-7-18(2)8-10-19/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCIFSPPXCAQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(C(=O)O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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